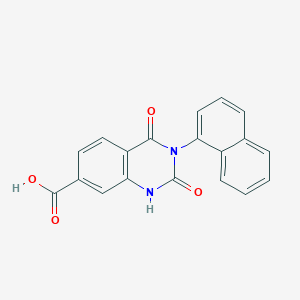

3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

CAS No.: 926268-91-9

Cat. No.: VC11641234

Molecular Formula: C19H12N2O4

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926268-91-9 |

|---|---|

| Molecular Formula | C19H12N2O4 |

| Molecular Weight | 332.3 g/mol |

| IUPAC Name | 3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |

| Standard InChI | InChI=1S/C19H12N2O4/c22-17-14-9-8-12(18(23)24)10-15(14)20-19(25)21(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,25)(H,23,24) |

| Standard InChI Key | VSXDUEQKPKJEOX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the tetrahydroquinazoline family, characterized by a partially saturated quinazoline ring system. Its structure includes:

-

A quinazoline core (a bicyclic system combining benzene and pyrimidine rings) with ketone groups at positions 2 and 4.

-

A naphthalen-1-yl group substituted at position 3, introducing aromatic bulk.

-

A carboxylic acid moiety at position 7, enhancing polarity and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 926268-91-9 |

| Molecular Formula | C₂₁H₁₄N₂O₄ |

| Molecular Weight | 358.35 g/mol |

| IUPAC Name | 3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |

The presence of both hydrophobic (naphthalene) and hydrophilic (carboxylic acid) groups suggests amphiphilic behavior, which may influence its solubility and biological interactions .

Physicochemical Properties

Stability and Reactivity

The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but may decompose upon exposure to strong oxidizers, yielding carbon and nitrogen oxides . Key reactivity considerations include:

-

Acid-Base Behavior: The carboxylic acid group enables salt formation with bases.

-

Thermal Sensitivity: Decomposition temperatures are unspecified, but analogous quinazolines typically degrade above 200°C.

Solubility and Partitioning

While experimental solubility data are unavailable, structural analogs exhibit:

-

Limited water solubility due to the naphthalene group.

-

Moderate solubility in polar organic solvents (e.g., DMSO, dimethylformamide) .

Synthesis and Production

Industrial-Scale Considerations

-

Purity: Commercial samples are typically ≥95% pure, with impurities including unreacted intermediates or regioisomers.

-

Scale-Up Challenges: Steric hindrance from the naphthalene group may reduce reaction yields, necessitating optimized catalytic systems .

| Hazard Category | GHS Code & Description |

|---|---|

| Skin Irritation | H315 (Causes skin irritation) |

| Eye Irritation | H319 (Causes serious eye irritation) |

| Respiratory Toxicity | H335 (May cause respiratory irritation) |

Personal Protective Equipment (PPE)

-

Gloves: Nitrile or neoprene.

-

Eye Protection: Chemical goggles or face shield.

-

Respiratory Protection: N95 mask or powered air-purifying respirator (PAPR) in poorly ventilated areas .

First Aid Measures

-

Skin Contact: Wash with soap and water for 15 minutes; seek medical attention if irritation persists.

-

Eye Exposure: Flush with water for 15 minutes; remove contact lenses if present.

-

Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Applications and Research Implications

Material Science

The conjugated π-system of the naphthalene-quinazoline framework suggests utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume